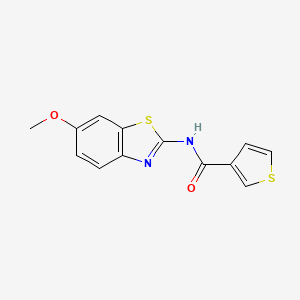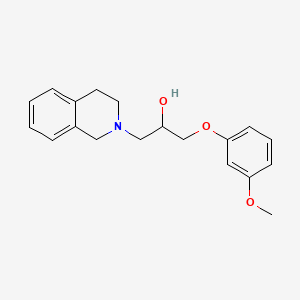![molecular formula C18H16N4O6S B12173037 1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12173037.png)
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring fused with a benzoxadiazole moiety, connected through a piperazine linker, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the benzodioxole and benzoxadiazole rings, followed by their coupling through a piperazine linker. Common reagents used in these reactions include palladium catalysts, such as PdCl₂, and bases like cesium carbonate (Cs₂CO₃). The reactions are often carried out in solvents like 1,4-dioxane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: H₂O₂ in aqueous conditions at elevated temperatures.
Reduction: NaBH₄ in ethanol or methanol at room temperature.
Substitution: NBS in dimethylformamide (DMF) at 0°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure with similar benzodioxole ring.
Benzoxadiazole derivatives: Compounds with the benzoxadiazole moiety but different linkers or substituents.
Piperazine derivatives: Molecules featuring the piperazine ring but with different functional groups attached.
Uniqueness
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of benzodioxole and benzoxadiazole rings connected through a piperazine linker. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs.
Properties
Molecular Formula |
C18H16N4O6S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16N4O6S/c23-18(12-4-5-14-15(10-12)27-11-26-14)21-6-8-22(9-7-21)29(24,25)16-3-1-2-13-17(16)20-28-19-13/h1-5,10H,6-9,11H2 |
InChI Key |
CONICYJUSDIZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=NON=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B12172956.png)
![Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B12172969.png)


![N'-[(1E)-(4-Hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12172985.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12172999.png)


![methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate](/img/structure/B12173007.png)
![2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12173020.png)
![1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B12173026.png)
![3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12173027.png)

